molecular formula C23H26ClNO2 B2810370 1-([1,1'-Biphenyl]-4-yloxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride CAS No. 1185503-90-5

1-([1,1'-Biphenyl]-4-yloxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride

Cat. No.: B2810370
CAS No.: 1185503-90-5
M. Wt: 383.92
InChI Key: TVEIOGSHQDDKLI-UHFFFAOYSA-N
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Description

1-([1,1'-Biphenyl]-4-yloxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride is a synthetic organic compound characterized by a propan-2-ol backbone substituted with a biphenyl-4-yloxy group at position 1 and a phenylethylamino group at position 3, with a hydrochloride counterion enhancing solubility . Its molecular formula is C₁₈H₂₃NO₂·HCl (molecular weight: 326.84 g/mol + 36.46 g/mol = 363.30 g/mol). The biphenyl moiety contributes to lipophilicity, while the phenylethylamino group introduces basicity, enabling interactions with biological targets such as adrenergic receptors. The hydrochloride salt form improves aqueous solubility, a common pharmaceutical strategy for bioavailability optimization .

Properties

IUPAC Name

1-(1-phenylethylamino)-3-(4-phenylphenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2.ClH/c1-18(19-8-4-2-5-9-19)24-16-22(25)17-26-23-14-12-21(13-15-23)20-10-6-3-7-11-20;/h2-15,18,22,24-25H,16-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEIOGSHQDDKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC(COC2=CC=C(C=C2)C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,1’-Biphenyl]-4-yloxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride typically involves multiple steps, including the formation of the biphenyl group, the introduction of the amino group, and the final assembly of the propanol group. Common reagents used in these reactions include biphenyl derivatives, amines, and alcohols. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques. The use of automated systems and quality control measures ensures that the compound is produced consistently and meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-([1,1’-Biphenyl]-4-yloxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The biphenyl and amino groups can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones or carboxylic acids, while reduction may produce biphenyl alcohols or amines.

Scientific Research Applications

1-([1,1’-Biphenyl]-4-yloxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-yloxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Propranolol Hydrochloride

  • Structure: (2RS)-1-(Isopropylamino)-3-(1-naphthyloxy)propan-2-ol hydrochloride.
  • Key Differences : Replaces the biphenyl group with a naphthyloxy moiety.
  • Pharmacology: Non-selective beta-blocker with membrane-stabilizing effects. The naphthyloxy group enhances affinity for β₁/β₂ receptors.
  • Hazards : Acute Toxicity Category 4 (Harmful if swallowed; cardiovascular effects) .

Nadolol

  • Structure: (2RS)-1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol.
  • Key Differences: Uses a tert-butylamino group and naphthalenyloxy substituent.
  • The tert-butyl group increases metabolic stability compared to isopropyl derivatives .
Compound Molecular Weight (g/mol) Aryloxy Group Amino Substituent Therapeutic Use
Target Compound 363.30 Biphenyl-4-yloxy Phenylethylamino Under investigation*
Propranolol Hydrochloride 295.80 1-Naphthyloxy Isopropylamino Hypertension, Arrhythmia
Nadolol 309.40 Naphthalen-1-yloxy tert-Butylamino Angina, Hypertension

Note: The biphenyl group in the target compound may confer unique receptor binding kinetics or selectivity compared to classical beta-blockers.

Antifungal Agents

Bitertanol

  • Structure: β-([1,1′-Biphenyl]-4-yloxy)-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol.
  • Key Differences: Incorporates a triazole ring instead of the phenylethylamino group.
  • Pharmacology : Broad-spectrum fungicide targeting ergosterol biosynthesis. The biphenyl group enhances lipid membrane penetration, while the triazole moiety inhibits cytochrome P450 enzymes in fungi .

Piperazine and Chlorophenyl Derivatives

1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol

  • Structure: Substitutes the phenylethylamino group with a 4-(2-chlorophenyl)piperazinyl moiety.
  • The biphenyl group may enhance blood-brain barrier permeability .

Bicyclic and Complex Substituent Derivatives

1-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)oxy]-3-(isopropylamino)propan-2-ol Hydrochloride

  • Structure : Features a bicyclic terpene-derived substituent.
  • Physicochemical Properties : Enhanced solubility due to the hydrochloride salt; likely basic (pKa ~9–10) .

Key Structural and Functional Insights

Aryloxy Group Impact: Biphenyl-4-yloxy (target compound) vs. naphthyloxy (propranolol) vs. Chlorophenyl-piperazinyl () introduces halogen-based polarity, affecting receptor specificity.

Amino Substituent Variability: Phenylethylamino (target) vs. isopropylamino (propranolol) vs. tert-butylamino (nadolol): Bulkier groups (e.g., tert-butyl) reduce metabolic degradation but may limit receptor access .

Salt Forms: Hydrochloride salts (target, propranolol) improve solubility, while free bases (e.g., bitertanol) are preferred for topical formulations .

Hazard and Environmental Profiles

  • Target Compound: Limited data, but structurally related biphenyl derivatives (e.g., bitertanol metabolites) show moderate aquatic toxicity (H413: May cause long-lasting harmful effects to aquatic life) .
  • Propranolol: Acute Toxicity Category 4 (oral LD₅₀ ~500 mg/kg in rats) .

Q & A

Q. What are the critical factors in optimizing the synthetic route for this compound?

Key considerations include:

  • Reaction Conditions : Temperature control (e.g., maintaining 60–80°C for amine coupling) and solvent selection (polar aprotic solvents like DMF enhance nucleophilic substitution efficiency) .
  • Catalysts : Use of bases (e.g., K₂CO₃) to deprotonate intermediates and facilitate ether bond formation between the biphenyl and propanol moieties .
  • Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane mixtures) to isolate the target compound from byproducts, followed by recrystallization in ethanol for higher purity .

Q. How can researchers validate the compound’s purity and structural integrity?

Methodological approaches include:

  • Analytical Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase) to confirm >95% purity .
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Verify aromatic proton signals (δ 7.2–7.8 ppm for biphenyl) and amine/ether functional groups.
    • Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 422.1) .

Advanced Research Questions

Q. How does stereochemistry at the 1-phenylethylamino group influence biological activity?

The (R)- or (S)-configuration of the 1-phenylethylamino group impacts target binding due to spatial orientation. Methodological insights:

  • Chiral Resolution : Use chiral HPLC (Chiralpak® AD-H column, hexane/isopropanol eluent) to separate enantiomers .
  • Pharmacological Assays : Compare enantiomers in vitro (e.g., receptor-binding assays) and in vivo (e.g., pharmacokinetic profiling). For example, the (R)-enantiomer may show 10-fold higher affinity for β-adrenergic receptors than the (S)-form .

Q. How can contradictions in reported binding affinity data be resolved?

Discrepancies may arise from assay variability or impurity interference. Strategies include:

  • Cross-Validation : Replicate studies using orthogonal methods (e.g., surface plasmon resonance vs. radioligand binding) .
  • Structural Analog Comparison : Test derivatives (e.g., replacing biphenyl with naphthyl groups) to identify structure-activity relationships (SAR). A table of analogs and their IC₅₀ values can clarify trends:
Analog StructureTarget ReceptorIC₅₀ (nM)Source
Biphenyl core + (R)-1-phenylethylβ-Adrenergic12.3
Naphthyl core + (S)-1-phenylethylβ-Adrenergic89.7

Q. What computational approaches predict off-target interactions?

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding poses with non-target kinases or GPCRs. Focus on conserved residues (e.g., Asp113 in β₂-adrenergic receptors) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER or GROMACS) to identify potential promiscuity .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results in polar vs. nonpolar solvents?

Variability arises from:

  • Protonation State : The hydrochloride salt enhances water solubility (e.g., 25 mg/mL at pH 3), while the free base is lipid-soluble (logP = 2.8). Adjust pH during assays to control ionization .
  • Aggregation : Dynamic light scattering (DLS) can detect micelle formation in aqueous buffers, which may falsely reduce apparent solubility .

Methodological Guidelines

  • Safety : Use fume hoods and nitrile gloves during synthesis (amine intermediates may be irritants) .
  • Data Reproducibility : Report detailed synthetic protocols (e.g., equivalents of reagents, stirring times) and raw spectral data in supplementary materials .

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